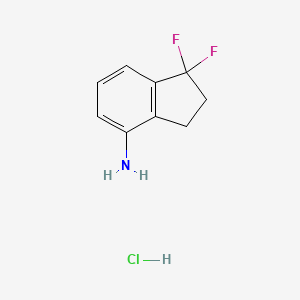![molecular formula C10H6F3NO2 B13678431 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the introduction of a trifluoromethyl group into the oxazinone ring. One common method is the reaction of 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one with indoles in an acidic medium. This reaction proceeds at the C-2 atom and leads to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones with yields ranging from 67% to 83% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient and scalable synthetic routes, such as one-pot synthesis protocols, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions.
Addition Reactions: The compound reacts with nucleophiles such as water and methanol, adding at the C-2 atom even at room temperature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include indoles, pyrroles, and N,N-dimethylaniline. Reaction conditions often involve acidic media and solvents like dry tetrahydrofuran (THF) .
Major Products Formed
The major products formed from reactions involving this compound include various indole derivatives and complex heterocyclic structures, which are of interest for their potential biological activities .
Aplicaciones Científicas De Investigación
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its high reactivity with nucleophiles, which allows it to form stable adducts and complex heterocyclic structures.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: Shares a similar structure but lacks the methyl group at the C-2 position.
2-Trifluoromethyl-1,3-oxazin-6-ones: These compounds exhibit similar reactivity but differ in their substitution patterns.
Uniqueness
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the methyl and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H6F3NO2 |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
2-methyl-6-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-4H,1H3 |
Clave InChI |
LZZXMINFPBCZJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)


![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)


![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)

![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)


![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)

